molecular formula C11H9BrOS2 B14576748 4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 61402-28-6

4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14576748
CAS No.: 61402-28-6
M. Wt: 301.2 g/mol
InChI Key: STMLDFMLNMFEKN-UHFFFAOYSA-N
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Description

4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of methylsulfanyl and sulfanyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylsulfanyl-pyrimidine: This compound shares the bromine and methylsulfanyl groups but has a pyrimidine core instead of a dihydroindenone core.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in having bromine and methylsulfonyl groups but differs in its benzene core structure.

Uniqueness

4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its combination of bromine, sulfur, and a dihydroindenone core

Properties

CAS No.

61402-28-6

Molecular Formula

C11H9BrOS2

Molecular Weight

301.2 g/mol

IUPAC Name

methyl 7-bromo-3-hydroxy-1H-indene-2-carbodithioate

InChI

InChI=1S/C11H9BrOS2/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,13H,5H2,1H3

InChI Key

STMLDFMLNMFEKN-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=C(C2=C(C1)C(=CC=C2)Br)O

Origin of Product

United States

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